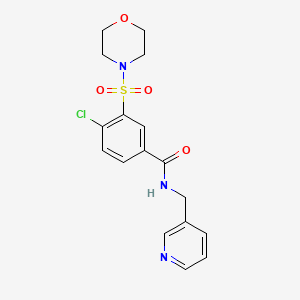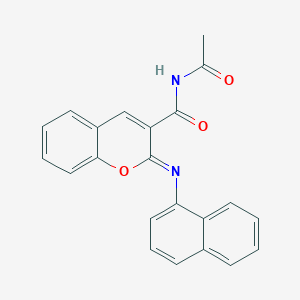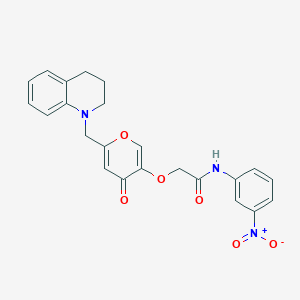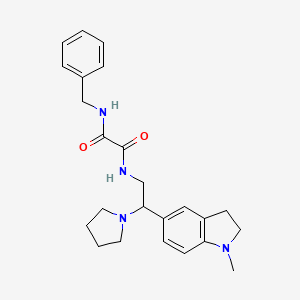![molecular formula C14H17NO2S B2954891 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone CAS No. 2034208-80-3](/img/structure/B2954891.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone” is a complex chemical compound. It is offered by Benchchem for research purposes. This compound is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the construction of a bicyclic scaffold . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the bicyclic architecture .Applications De Recherche Scientifique
Stereoselective Synthesis and Bicyclic β-Lactams
- Research on bicyclic β-lactams, closely related to the chemical structure , has shown significant developments in stereoselective synthesis. A study by Mollet et al. (2012) demonstrated the synthesis of bicyclic tetrahydrofuran-fused β-lactams, highlighting the potential of these compounds in drug design due to their structural uniqueness (Mollet, D’hooghe, & Kimpe, 2012).
Chemical Transformations and Ring Closure
- The work of Longobardi et al. (2015) explored arene hydrogenation/transannulation of para-methoxyanilines, leading to the formation of 7-azabicyclo[2.2.1]heptane derivatives. This demonstrates the potential for chemical transformations in similar bicyclic structures (Longobardi, Mahdi, & Stephan, 2015).
Asymmetric Homogeneous Hydrogenation
- Research by Brown et al. (1981) on asymmetric homogeneous hydrogenation involving rhodium diphosphine precursors provides insights into the complex chemical interactions that could be relevant to similar bicyclic compounds. These reactions are crucial in understanding the behavior of complex bicyclic structures in various solvents (Brown et al., 1981).
Synthesis and Characterization of Cephem Derivatives
- Blau et al. (2008) reported the synthesis and total NMR characterization of a new cephalosporin derivative, which is structurally similar to the compound of interest. This research is crucial for understanding the synthesis pathways and characterization techniques applicable to similar bicyclic compounds (Blau et al., 2008).
Novel Synthesis Approaches
- Research by Krow et al. (2004) on stereoselective syntheses of novel 2-azabicyclo[2.1.1]hexanes provides insights into the synthetic pathways that can be applied to similar bicyclic structures, demonstrating the versatility and potential of these compounds in various applications (Krow et al., 2004).
Schiff Base Derivatives
- Al-Masoudi et al. (2015) explored the synthesis and characterization of a novel Schiff base derived from amoxicillin, illustrating the potential of bicyclic compounds in the development of new pharmacological agents (Al-Masoudi, Mohammad, & Amin Hama, 2015).
Propriétés
IUPAC Name |
(4-methoxy-2-methylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-9-5-11(17-2)3-4-13(9)14(16)15-7-12-6-10(15)8-18-12/h3-5,10,12H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWLLEPXKFQMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B2954809.png)


![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2954812.png)

![5-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-furancarboxamide](/img/structure/B2954816.png)


![2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2954823.png)

![5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B2954825.png)
![3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2954826.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2954831.png)
